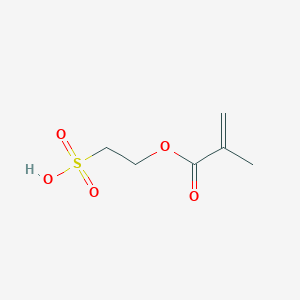

2-Sulfoethyl methacrylate

説明

Significance of Sulfonated Monomers in Polymer Science and Engineering

Sulfonated monomers, including SEM, are crucial in polymer science for their ability to impart unique and desirable properties to polymers. The presence of the sulfonic acid group introduces a permanent negative charge and high polarity into the polymer structure. vulcanchem.com This modification significantly enhances properties such as hydrophilicity (water-attracting), ionic conductivity, and adhesion. polysciences.compolysciences.com

The introduction of sulfonic acid groups can transform conventional polymers into specialty materials with applications in high-tech fields. researchgate.net For instance, the resulting polymers, known as polyelectrolytes, are essential for creating materials that can exchange ions, a property leveraged in water treatment and purification technologies. polysciences.comacs.org Furthermore, the enhanced water absorption and biocompatibility of sulfonated polymers make them suitable for biomedical applications, including the fabrication of hydrogels and materials for tissue engineering. polysciences.comontosight.ai

The key attributes that sulfonated monomers impart to polymers include:

Enhanced Hydrophilicity: The sulfonic acid groups increase the polymer's affinity for water. researchgate.net

Ionic Conductivity: The presence of mobile ions makes the polymers conductive, a critical feature for applications like fuel cell membranes and electroactive devices. polysciences.comacs.org

Improved Adhesion: The polar nature of the sulfonate group can improve the adhesion of coatings to various surfaces. polysciences.com

Shear Stability: In aqueous polymer dispersions, such as those used in coatings and adhesives, sulfonated monomers contribute to stability under mechanical stress. vulcanchem.com

Evolution of 2-Sulfoethyl Methacrylate (B99206) Research Trajectories

Research into 2-sulfoethyl methacrylate has evolved to explore its potential in increasingly sophisticated applications. Early research often focused on the fundamental synthesis and polymerization of SEM. A common synthetic route involves the esterification of methacrylic acid or its derivatives with isethionic acid (2-hydroxyethanesulfonic acid). vulcanchem.comprepchem.com

Over time, the focus of research has shifted towards harnessing the unique properties of SEM in advanced material design. Modern polymer synthesis often utilizes controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to achieve precise control over the polymer's molecular weight and architecture. vulcanchem.com

Recent research has delved into several innovative areas:

Biomedical Materials: SEM-containing polymers are being investigated for their potential in drug delivery systems and as scaffolds for tissue engineering. vulcanchem.com

Functional Coatings: The unique surface properties imparted by SEM are being exploited to create specialized coatings with antistatic or anti-fouling characteristics. vulcanchem.compolysciences.com

Responsive Materials: Researchers are exploring the development of "smart" materials based on SEM that respond to changes in their environment, such as pH or ionic strength. vulcanchem.com These materials have potential applications in sensors and controlled-release systems.

Hybrid Materials: The integration of SEM-based polymers with inorganic materials is a growing area of interest for creating hybrid composites with novel properties for specialized applications. vulcanchem.com

The progression of research on this compound highlights its versatility as a monomer and its continuing importance in the development of next-generation materials for a variety of industrial and technological sectors.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAMZQXXPOLCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29382-27-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29382-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044775 | |

| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10595-80-9 | |

| Record name | Sulfoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SULFOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73M5PV49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Polymerization Methodologies and Kinetic Studies Involving 2 Sulfoethyl Methacrylate

Graft Copolymerization Strategies Utilizing 2-Sulfoethyl Methacrylate (B99206)

Graft copolymerization is a powerful technique for modifying the properties of a material by attaching polymer chains (the graft) to a main polymer backbone or substrate. In the context of 2-Sulfoethyl methacrylate (SEMA), this strategy is frequently employed to introduce its unique characteristics—such as high hydrophilicity, anionic nature, and biocompatibility—onto various surfaces. vulcanchem.compolysciences.com The sulfonic acid group provides a permanent negative charge, which is leveraged in applications ranging from water treatment to biomedical devices. vulcanchem.com Grafting SEMA can create materials with tailored surface-active properties and enhanced stability in aqueous dispersions. vulcanchem.com

Surface-initiated graft polymerization is a "grafting from" approach where initiator molecules are first immobilized on a substrate surface, and the polymer chains are then grown directly from these sites. mdpi.com This method allows for the formation of dense, well-defined polymer layers, often called polymer brushes. cmu.edu Techniques like Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) polymerization are prominent methodologies that provide precise control over the architecture of the grafted chains, including their length, density, and composition. researchgate.netresearchgate.netkit.edu

SI-ATRP has been successfully used to graft poly(this compound) (PSEMA) from various substrates, including inorganic nanoparticles like gold (AuNPs) and silica (B1680970) (SiO₂). researchgate.netnih.gov For instance, in one study, SI-ATRP was used to grow a dense anionic PSEMA corona on AuNPs. nih.govnih.gov This was achieved by first immobilizing a disulfide-containing initiator on the gold surface, followed by the polymerization of SEMA. nih.gov The resulting dense anionic polymer layer enhances the surface's negative charge, facilitating the subsequent electrostatic binding of positively charged molecules for applications like gene delivery. nih.gov The ability to control the polymer brush length is a key advantage of using ATRP for surface modification. nih.gov Similarly, SI-ATRP has been applied to graft SEMA from silica particles in aqueous media, creating novel organic-inorganic hybrid materials. researchgate.net

SI-RAFT is another controlled radical polymerization technique used for surface modification. mdpi.comkit.edu This method involves anchoring a RAFT agent to a surface, from which polymer chains can grow. kit.edu This approach offers a versatile pathway to modify a wide range of substrates with polymer brushes, eliminating the need for complex, substrate-specific modification protocols. kit.edu

The primary goal of grafting PSEMA onto surfaces is often to impart high wettability and create highly hydrophilic, protein-resistant coatings, which are highly desirable for medical and biomedical applications. nih.gov

Table 1: Examples of Surface-Initiated Graft Polymerization of this compound (SEMA)

| Substrate | Polymerization Method | Grafted Polymer/Copolymer | Key Findings / Application |

| Gold Nanoparticles (AuNPs) | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Poly(this compound) (PSEMA) | Created a dense anionic corona on AuNPs for enhanced electrostatic interaction, suitable for gene delivery and anti-cancer therapy. nih.govnih.gov |

| Silica (SiO₂) Particles | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Poly(this compound) (PSEMA) | Synthesized well-defined, polymer-grafted silica particles in aqueous media, creating stable organic-inorganic hybrid colloids. researchgate.net |

| Poly[p-xylylene] films | Surface-Initiated Reversible Addition-Fragmentation Chain Transfer (SI-RAFT) | Poly[(2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammoniumhydroxide] (PMEDSAH) | Demonstrated a versatile surface modification strategy to decorate substrates with polymer brushes with narrow dispersity (1.2-1.4). kit.edu |

| Poly(ether ether ketone) (PEEK) | Self-initiated photoinduced graft polymerization | Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) | Fabricated a highly hydrophilic surface with high anti-protein adsorption properties for medical applications without a traditional photoinitiator. nih.gov |

Crosslinking Mechanisms in this compound-Based Polymer Networks

Crosslinking transforms linear or branched polymer chains into a three-dimensional network, significantly altering their mechanical and physical properties. For polymers incorporating this compound (SEMA), crosslinking is crucial for creating stable hydrogels and thermoset materials. The primary mechanisms for crosslinking SEMA-based polymers involve covalent and ionic interactions. google.comgoogle.com.na

Covalent crosslinking is a common strategy. One major mechanism is the free-radical copolymerization of SEMA with multifunctional monomers, where a small amount of a crosslinking agent with two or more reactive groups (e.g., ethylenically unsaturated groups) is included in the polymerization mixture. google.comgoogle.com.na Another covalent approach involves post-polymerization reactions targeting the functional groups on the polymer chains. For acrylic copolymers containing SEMA and other functional monomers like acrylic acid, crosslinking can be achieved by adding agents that react with these groups. uakron.edu For example, thermoset acrylic latexes synthesized with SEMA, methyl methacrylate, butyl acrylate, and acrylic acid have been effectively crosslinked using a cycloaliphatic diepoxide. uakron.edu The crosslinking reaction, in this case, occurs between the epoxide groups and the carboxylic acid groups from the acrylic acid, forming a stable, crosslinked film with enhanced thermal stability and mechanical properties. uakron.edu Aziridine-based crosslinkers have also been used with acid-functional acrylic copolymers containing SEMA to form pressure-sensitive adhesives. google.comgoogle.com.na

Table 2: Crosslinking Strategies for this compound (SEMA)-Based Polymers

| Polymer System | Crosslinking Agent / Mechanism | Resulting Material | Key Properties / Findings |

| Acrylic Latex (MMA, BA, AA, SEMA) | Cycloaliphatic Diepoxide | Thermoset Coating | The diepoxide reacts with the carboxylic acid groups, leading to a crosslinked film with increased glass transition temperature, thermal stability, and mechanical hardness. uakron.edu |

| Acid-functional (meth)acrylate copolymer including SEMA | Aziridine (B145994) Crosslinking Agent | Pressure-Sensitive Adhesive | The aziridine group is believed to react with the pendent acid functional groups of the copolymer to form a carboxyethyleneamino linkage, creating a crosslinked adhesive. google.comgoogle.com.na |

| Polyampholyte Hydrogel (TMA, CAA, SA) | Covalent Crosslinker (e.g., EGDMA) & Ionic Interactions | Tunable Hydrogel | The mechanical properties (fracture strength, Young's Modulus) are dependent on both the covalent crosslinker density and the ratio of monomer subunits. semanticscholar.org |

| Superabsorbent Polymer in Rubber Matrix | Network formation and water migration | Water-Swellable Elastomer | The polymer network, containing crosslinking points, swells upon contact with water due to capillary and osmotic pressures. researchgate.net |

Tailored Polymer Architectures and Responsive Systems Incorporating 2 Sulfoethyl Methacrylate

Polyelectrolyte and Polyampholyte Systems with 2-Sulfoethyl Methacrylate (B99206)

Polymers containing SEMA are integral to the development of charged polymer systems, including polyelectrolytes (polymers with repeating charged units) and polyampholytes (polymers with both positive and negative charges). These materials exhibit unique behaviors in solution due to electrostatic interactions.

Synthesis and Structural Control of Anionic Polyelectrolytes

The synthesis of well-defined anionic polyelectrolytes based on 2-sulfoethyl methacrylate has been significantly advanced through the use of controlled radical polymerization (CRP) techniques. tandfonline.com Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over molecular weight, polymer architecture, and dispersity (Đ), which is crucial for tailoring material properties. vulcanchem.comtandfonline.com

For instance, well-defined poly(this compound) (PSEMA) has been synthesized using thermally initiated RAFT polymerization. vulcanchem.com This method allows for predictable molecular weights and narrow molecular weight distributions, which are key for creating materials with reproducible characteristics. vulcanchem.com The use of a suitable chain transfer agent (CTA), such as 2-cyano-2-propyl dodecyl trithiocarbonate, and a radical initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN), facilitates this control. vulcanchem.com

Below is a table summarizing typical results from the RAFT polymerization of SEMA, demonstrating the level of control achievable.

Table 1: RAFT Polymerization Data for Poly(this compound) (PSEMA)

| Polymer | [M]:[CTA] Ratio | Conversion (%) | Theoretical Mn ( g/mol ) | SEC Mn ( g/mol ) | Dispersity (Đ) |

|---|---|---|---|---|---|

| PolySEM 50 | 50 | 96 | 8,500 | 12,000 | 1.19 |

| PolySEM 100 | 100 | 96 | 17,000 | 18,000 | 1.21 |

| PolySEM 200 | 200 | 99 | 35,000 | 23,000 | 1.33 |

Data sourced from research on RAFT polymerization of SEMA, where [M] is the monomer and [CTA] is the chain transfer agent. Mn is the number-average molecular weight, and SEC is Size Exclusion Chromatography. vulcanchem.com

Similarly, ATRP has been successfully employed for the controlled polymerization of other sulfonate-containing monomers, indicating its applicability for creating well-defined SEMA-based polyelectrolytes. aston.ac.uknih.gov The choice of catalyst system, such as CuBr/PMDETA, and solvent can influence the polymerization kinetics and the characteristics of the final polymer. nih.gov

Self-Assembly Behavior of this compound-Containing Polyampholytes and Polyelectrolytes

The self-assembly of block copolymers is a powerful strategy for creating ordered nanostructures. rsc.org When SEMA is incorporated into block copolymers, its polyelectrolyte nature drives self-assembly into various morphologies in solution, such as micelles, vesicles, and other complex aggregates. mdpi.comchemspeed.com This behavior is governed by the balance of forces between the different polymer blocks, including electrostatic interactions, hydrophobic effects, and chain stretching. mdpi.com

A notable example is the "schizophrenic" behavior of certain double hydrophilic block copolymers (DHBCs) containing a SEMA-derived block. ustc.edu.cn For instance, a block copolymer composed of poly(N-(morpholino)ethyl methacrylate) (pMEMA) and poly(4-(2-sulfoethyl)-1-(4-vinylbenzyl)pyridinium betaine) (pSVBP), a zwitterionic monomer related to SEMA, can form two distinct types of micelles in response to different salts. ustc.edu.cn In the presence of Na₂SO₄, the pMEMA block becomes insoluble and forms the micelle core, while in the presence of NaBr, the pSVBP block collapses to form the core, demonstrating a reversible inversion of the micellar structure purely mediated by ionic strength. ustc.edu.cn

Polyampholytes, which contain both anionic SEMA units and cationic monomers, can exhibit complex self-assembly due to intramolecular and intermolecular electrostatic attractions. nih.gov In low salt conditions, these polymers tend to adopt compact, globule-like conformations. tennessee.edu The polymerization of ion-pair comonomers, such as one formed between [2-(methacryloyloxy)ethyl]trimethylammonium chloride and this compound, can lead to polyampholytes with a high tendency for alternating charge placement along the polymer chain. nih.gov

Formation and Characteristics of Amphiphilic Polyelectrolyte Complexes (APECs)

Amphiphilic Polyelectrolyte Complexes (APECs) are a class of materials formed by the self-assembly of two distinct, oppositely charged amphiphilic polyelectrolytes (APEs). acs.org The inclusion of SEMA provides the anionic component for these complexes. acs.org

In a typical APEC synthesis, an anionic APE is created by copolymerizing SEMA with a hydrophobic monomer, such as methyl methacrylate (MMA). acs.org A corresponding cationic APE is synthesized using a cationic monomer, like [2-(methacryloyloxy)ethyl]trimethylammonium chloride (TAEMA), also with MMA. acs.org When solutions of these two oppositely charged APEs are blended, they self-assemble. acs.org The process is driven by the incompatibility of the hydrophobic MMA segments with the charged, hydrophilic domains. acs.org Upon casting and solvent evaporation, the oppositely charged ionic groups form hydrophilic domains, while the hydrophobic MMA segments form domains that provide mechanical stability. acs.org This results in a nanostructured material with distinct hydrophilic "nanochannels" for water permeation, confined within a stable hydrophobic matrix. acs.org

Table 2: Monomers Used in a Representative APEC System

| Role | Monomer Name | Abbreviation |

|---|---|---|

| Anionic Monomer | This compound | SEMA |

| Cationic Monomer | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | TAEMA |

| Hydrophobic Monomer | Methyl methacrylate | MMA |

This table illustrates the components used to form APECs, where SEMA provides the anionic charge. acs.org

Stimuli-Responsive Polymer Design and Functionality with this compound

The presence of the sulfonic acid group in SEMA makes its polymers sensitive to the ionic environment of the solution. vulcanchem.com This responsivity can be harnessed to create "smart" materials that change their properties in response to external stimuli like ionic strength and pH. vulcanchem.comrsc.org

Ionic Strength-Responsive Polymer Systems

Polymers containing SEMA exhibit significant responsiveness to the ionic strength of the surrounding solution. tennessee.eduresearchgate.net Polyampholytes synthesized with SEMA and a cationic monomer are particularly sensitive to salt concentration. tennessee.edu In deionized water or low salt solutions, the attractive electrostatic forces between the opposite charges on the polymer chain cause it to collapse into a compact state. tennessee.edu As salt is added, the ions screen these electrostatic attractions, leading to a swelling or expansion of the polymer chain. tennessee.edu

This behavior has been observed in hydrogels made from copolymers of SEMA, 2-methacryloxyethyltrimethyl ammonium (B1175870) chloride (MAETAC), and 2-hydroxyethyl methacrylate (HEMA). tennessee.edu These hydrogels show slight swelling in deionized water, followed by a collapse at intermediate salt concentrations, and an unusual deswelling behavior at high salt concentrations. tennessee.edu

Zwitterionic polymers derived from sulfobetaine (B10348) methacrylate (SBMA), which has a similar chemical structure to SEMA, also show a distinct ionic strength response. researchgate.net Microgels made from poly(sulfobetaine methacrylate) increase in size as the concentration of NaCl increases, a phenomenon attributed to the antipolyelectrolyte effect. researchgate.net

pH-Responsive Polymer Systems

While the sulfonic acid group of SEMA is a strong acid and remains ionized over a wide pH range, SEMA can be copolymerized with monomers containing weak acid or base groups to create pH-responsive materials. nih.govrsc.org These polymers can change their conformation, solubility, or degree of swelling in response to changes in environmental pH. rsc.orgnih.gov

This pH-responsiveness is a key feature in designing "schizophrenic" block copolymers that can invert their micellar structure. acs.org For instance, a diblock copolymer with a polyamine block and a polyacid block can exist as cationic nanoparticles at low pH and invert to form anionic nanoparticles at high pH. acs.org By incorporating SEMA with a pH-responsive monomer, such as one with a tertiary amine, materials can be designed to respond to specific pH gradients. rsc.org

Thermo-Responsive Polymer Systems and Co-responsiveness

The incorporation of this compound into polymer chains is a key strategy for imparting stimuli-responsive properties, particularly sensitivity to temperature and ionic strength. The presence of the sulfonate (-SO₃⁻) group, a strong electrolyte, significantly influences the polymer's solubility in aqueous solutions.

Polymers containing SEM, particularly in the form of zwitterionic or polysulfobetaine structures, can exhibit thermo-responsive behavior known as an Upper Critical Solution Temperature (UCST). rsc.org Below the UCST, the polymer is insoluble and phase-separates from the water, while above this temperature, it becomes fully soluble. This transition is driven by the hydration of the polymer chains. At lower temperatures, the strong electrostatic interactions between the anionic sulfonate groups and cationic counterparts (in zwitterionic systems) or counterions in the solution are dominant, leading to polymer-polymer aggregation and insolubility. As the temperature increases, the hydration of the ionic groups becomes more favorable, leading to the dissolution of the polymer.

The thermo-responsive behavior of SEM-containing polymers is often coupled with other sensitivities, leading to co-responsive systems. The transition temperature and solubility are highly dependent on the ionic strength of the solution. researchgate.net The addition of low molar mass salts can modulate the electrostatic interactions within the polymer system, thereby altering the UCST. rsc.org This effect often follows the empirical Hofmeister series, where different ions have varying abilities to influence the hydration shell of the polymer and thus its phase transition temperature. rsc.org For example, the addition of salts like sodium chloride or sodium bromide can significantly impact the phase transition temperatures of sulfobetaine methacrylate polymers. rsc.org

This co-responsiveness makes SEM a valuable monomer for creating "smart" materials that can react to complex changes in their environment, such as simultaneous shifts in temperature and salinity. conicet.gov.ar

Table 1: Influence of External Stimuli on the Phase Transition of SEM-Containing Polymer Systems

| Polymer System | Stimulus | Observation | Scientific Principle |

|---|---|---|---|

| Poly(sulfobetaine methacrylate) in aqueous solution | Increasing Temperature | Undergoes a phase transition from insoluble to soluble at the Upper Critical Solution Temperature (UCST). rsc.org | At higher temperatures, entropy-driven hydration of the polymer chain overcomes the enthalpically favorable intra- and inter-chain electrostatic attractions, leading to dissolution. |

| Poly(sulfobetaine methacrylate) in aqueous solution | Addition of Low Molar Mass Salt (e.g., NaCl, NaBr) | The UCST is altered. The magnitude and direction of the shift depend on the specific salt and its concentration, often following the Hofmeister series. rsc.org | Added ions screen the electrostatic interactions between the zwitterionic groups, disrupting the polymer-polymer aggregates and affecting the temperature required for solubilization. rsc.org |

| Zwitterionic microgels based on poly(sulfobetaine methacrylate) | Increasing Ionic Strength (e.g., 0 to 0.5 M NaCl) | The hydrodynamic diameter of the microgels increases significantly. researchgate.net | In low salt conditions, strong intramolecular attractions cause the microgel to be in a collapsed state. The addition of salt screens these attractions, allowing the polymer chains to relax and the microgel to swell due to increased osmotic pressure. researchgate.net |

Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. numberanalytics.com The inclusion of this compound in polymers provides a powerful tool for directing the self-assembly of macromolecules into well-defined supramolecular structures. The strong ionic nature of the sulfonate group, combined with the polymer backbone's properties, drives the formation of complex assemblies such as micelles, vesicles, and hydrogels in aqueous media.

These assemblies are not held together by strong, permanent covalent bonds, but rather by a dynamic and reversible network of weaker forces. google.com This allows the resulting materials to be responsive and adaptable, capable of changing their structure or properties in response to environmental cues. For instance, diblock copolymers containing a hydrophilic block of poly(this compound) and a hydrophobic block can self-assemble into micelles with a sulfonate-rich corona, creating stable dispersions in water.

Non-Covalent Interactions and Assembly Mechanisms

The formation and stability of supramolecular structures from SEM-containing polymers are governed by a balance of several non-covalent interactions. numberanalytics.comgoogle.com The primary mechanism involves the interplay between electrostatic forces, hydrogen bonding, and hydrophobic effects.

Electrostatic Interactions: The negatively charged sulfonate group (R-SO₃⁻) is the most influential feature of the SEM monomer in directing assembly. semanticscholar.org In poly-SEM, strong electrostatic repulsion between neighboring sulfonate groups forces the polymer chain into an extended conformation. In copolymers or mixed systems, these anionic groups can form strong, non-covalent electrostatic bonds with cationic species, leading to the formation of polyelectrolyte complexes. semanticscholar.org These ionic interactions are fundamental to the structure of zwitterionic polymers containing SEM, where they lead to strong intra- and intermolecular associations. rsc.org

Hydrogen Bonding: The sulfonate group, with its oxygen atoms, can act as a hydrogen bond acceptor, interacting strongly with water molecules. This interaction is crucial for the water solubility of SEM-containing polymers and plays a significant role in the formation of hydrogels, where a vast network of polymer chains entraps a large amount of water primarily through hydrogen bonds.

Hydrophobic Interactions: In amphiphilic block copolymers, where a hydrophilic poly-SEM block is paired with a non-polar polymer block, hydrophobic interactions are the main driving force for assembly in water. The hydrophobic blocks aggregate to minimize their contact with water, forming the core of a micelle or the membrane of a vesicle, while the hydrophilic, sulfonate-bearing poly-SEM chains form a stabilizing outer corona that interfaces with the aqueous environment.

The combination of these non-covalent forces allows for precise control over the assembly process, enabling the design of functional nanomaterials and responsive gels from polymers incorporating this compound. researchgate.netconicet.gov.ar

Table 2: Key Non-Covalent Interactions in Supramolecular Assemblies of SEM-Containing Polymers

| Non-Covalent Interaction | Interacting Groups | Role in Assembly Mechanism | Resulting Supramolecular Structure |

|---|---|---|---|

| Electrostatic Interactions (Ionic Bonding) | Anionic sulfonate (-SO₃⁻) groups on SEM and cationic groups (e.g., quaternary ammonium) or counterions. semanticscholar.org | Acts as a primary driving force for polyelectrolyte complexation and influences the collapsed/extended state of zwitterionic polymers. rsc.orgsemanticscholar.org | Polyelectrolyte complexes, stabilized hydrogels, compact globules in zwitterionic polymers at low temperature. rsc.org |

| Hydrogen Bonding | Oxygen atoms of the sulfonate group and hydrogen atoms of water or other H-bond donors (e.g., hydroxyl groups on other monomers). google.com | Promotes hydrophilicity and water solubility. Essential for the formation of the hydration shell around the polymer and for trapping water in hydrogel networks. | Hydrated polymer chains in solution, stable hydrogels. |

| Hydrophobic Interactions | Non-polar polymer backbone or hydrophobic co-monomer blocks paired with hydrophilic poly-SEM blocks. | Drives the aggregation of non-polar segments in aqueous media to minimize contact with water, leading to self-assembly. | Core-shell micelles, vesicles, and other amphiphilic nanostructures. |

| van der Waals Forces | All atoms within the polymer chains. | Contribute to the overall cohesion and packing density within aggregated or collapsed polymer structures. numberanalytics.com | Dense packing in micellar cores and collapsed polymer phases. |

Advanced Functional Materials and Engineering Applications Derived from 2 Sulfoethyl Methacrylate

Biomedical Engineering and Regenerative Medicine Applications

The unique chemical structure of 2-Sulfoethyl methacrylate (B99206) (SEMA), featuring both a methacrylate group for polymerization and a pendant sulfonate group, has made it a valuable monomer in the creation of advanced functional materials for biomedical engineering and regenerative medicine. Its incorporation into polymers imparts desirable properties such as hydrophilicity, ionic conductivity, and enhanced biocompatibility, leading to a wide range of applications.

Development of Advanced Hydrogels for Biomedical Use

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used in biomedical applications due to their similarity to soft tissues. The inclusion of 2-Sulfoethyl methacrylate in hydrogel formulations significantly enhances their properties for biomedical use. The highly hydrophilic sulfonate group increases the water absorption capacity and swelling ratio of the hydrogels, which is crucial for applications like wound dressings and soft contact lenses.

The synthesis of SEMA-based hydrogels typically involves free-radical polymerization of the SEMA monomer, often in combination with other monomers and a crosslinking agent. This copolymerization approach allows for the fine-tuning of the hydrogel's mechanical properties, such as tensile strength and elasticity, to match the requirements of the target biological tissue. For instance, by adjusting the concentration of the crosslinking agent and the ratio of SEMA to other comonomers, hydrogels with a range of stiffness and water content can be produced.

Research has demonstrated that the presence of the ionic sulfonate groups can also render the hydrogels responsive to external stimuli like pH and ionic strength. This "smart" behavior is advantageous for creating materials that can respond to changes in the physiological environment.

Key Properties of SEMA-based Hydrogels for Biomedical Use:

| Property | Contribution of this compound | Biomedical Relevance |

| High Water Content | The hydrophilic sulfonate (-SO3-) group attracts and retains a large amount of water. | Mimics the extracellular matrix of soft tissues, enhances biocompatibility, facilitates nutrient and oxygen transport. |

| Tunable Mechanical Properties | Can be copolymerized with various monomers and crosslinkers to control stiffness and elasticity. | Allows for the creation of hydrogels that match the mechanical properties of specific tissues (e.g., soft and flexible for contact lenses, tougher for cartilage scaffolds). |

| Stimuli-Responsiveness | The ionic nature of the sulfonate group can lead to changes in swelling in response to pH and ionic strength. | Enables the development of "smart" materials for applications like targeted drug delivery and biosensors. |

| Biocompatibility | The high water content and inherent properties of the polymer contribute to good biocompatibility. | Essential for minimizing adverse reactions when the material is in contact with biological tissues. |

Drug Delivery Systems and Controlled Release Mechanisms

Polymers derived from this compound are highly effective in creating sophisticated drug delivery systems. The hydrogel network acts as a reservoir for therapeutic agents, protecting them from degradation and enabling their controlled release over time. The release of drugs from these systems can be governed by several mechanisms, including diffusion, swelling of the hydrogel matrix, and chemical or enzymatic degradation of the polymer.

In SEMA-based systems, diffusion is a primary release mechanism, where the drug molecules move through the swollen polymer network. The rate of diffusion can be controlled by altering the crosslink density of the hydrogel; a higher crosslink density results in a smaller mesh size, which slows down the release of the drug.

The stimuli-responsive nature of SEMA hydrogels offers more advanced control over drug release. For example, a change in the pH of the surrounding environment can cause the hydrogel to swell or shrink, thereby modulating the release rate of the encapsulated drug. This is particularly useful for targeted drug delivery to specific sites in the body with different pH values, such as the stomach or tumor microenvironments. Furthermore, the ionic interactions between the negatively charged sulfonate groups of the polymer and charged drug molecules can also be exploited to control the release profile.

Biocompatibility and Biofouling Resistance of this compound-Based Materials

A critical requirement for any material used in biomedical applications is biocompatibility, meaning it does not elicit a significant adverse immune response. Materials based on this compound generally exhibit excellent biocompatibility, largely due to their high hydrophilicity. The ability to absorb significant amounts of water creates a soft, tissue-like interface that minimizes irritation and inflammation.

Biofouling, the undesirable adsorption of proteins and subsequent adhesion of cells and bacteria to a material's surface, is a major challenge for biomedical devices. Polymers containing SEMA have shown promising anti-biofouling properties. The strong hydration layer formed around the sulfonate groups creates a physical and energetic barrier that resists protein adsorption. This is a key mechanism in preventing the initial step of the biofouling cascade.

Research on zwitterionic materials, which contain both positive and negative charges, has provided insights into the anti-biofouling mechanisms that are also relevant to SEMA. The presence of charged groups leads to a tightly bound layer of water molecules that repels proteins and other biomolecules. While SEMA is anionic, the principle of a strong hydration layer contributing to biofouling resistance is similar. The reduction in protein adsorption is crucial for improving the performance and longevity of biomedical implants and devices.

Application in Artificial Organs and Biomedical Devices

The favorable properties of this compound-based polymers have led to their use in various artificial organs and biomedical devices. One of the most prominent applications is in the manufacturing of soft contact lenses. The high water content afforded by SEMA contributes to the comfort and oxygen permeability of the lenses, which are essential for corneal health.

SEMA is also investigated for use in other biomedical devices such as:

Biosensors: The hydrophilic and anti-biofouling surface of SEMA-containing polymers can improve the sensitivity and reliability of biosensors by preventing non-specific binding.

Coatings for Implants: SEMA-based coatings can be applied to the surface of orthopedic and dental implants to improve their osseointegration and reduce the risk of infection. The hydrophilic surface can promote favorable interactions with surrounding tissues.

The ability to tailor the mechanical and surface properties of SEMA-based materials makes them versatile for a growing number of applications in the field of biomedical devices.

Tissue Engineering Scaffolds and Cellular Interactions

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell growth and guides the formation of new tissue. Hydrogels made from this compound are excellent candidates for tissue engineering scaffolds due to their high water content, porous structure, and biocompatibility, which mimic the natural extracellular matrix (ECM).

The porous nature of these hydrogel scaffolds is essential for cell infiltration, nutrient transport, and waste removal. The pore size can be controlled during the fabrication process to optimize it for specific cell types and tissue applications.

The surface chemistry of the scaffold plays a crucial role in mediating cellular interactions, such as adhesion, proliferation, and differentiation. While the inherent anti-biofouling properties of SEMA can sometimes reduce non-specific cell adhesion, the polymer backbone can be modified with specific cell-adhesive ligands, such as RGD peptides, to promote targeted cell attachment and guide tissue formation. This allows for the creation of bioactive scaffolds that actively direct the regenerative process. SEMA-based scaffolds are being explored for the regeneration of various tissues, including cartilage and bone.

Membrane Technologies for Separation and Filtration

Membranes are selective barriers used for separating components in a mixture and have wide-ranging industrial applications, including water treatment and chemical processing. Polymers incorporating this compound are utilized in the fabrication of advanced membranes, particularly for applications requiring high ionic conductivity and hydrophilicity.

In filtration applications, the hydrophilicity imparted by SEMA helps to improve the flux of water through the membrane and reduce fouling. Fouling, caused by the adsorption of molecules and microorganisms on the membrane surface, is a significant issue that reduces the efficiency and lifespan of filtration membranes. The anti-biofouling properties of SEMA-based materials, as discussed in the biomedical context, are also highly beneficial here. These membranes are being investigated for various separation processes, including ultrafiltration, nanofiltration, and wastewater treatment.

Properties of SEMA-based Membranes for Separation and Filtration:

| Property | Contribution of this compound | Application Relevance |

| High Ionic Conductivity | The sulfonate groups provide fixed charge sites for ion transport. | Essential for high-performance proton exchange membranes in fuel cells. |

| Enhanced Hydrophilicity | The polar sulfonate group increases the membrane's affinity for water. | Improves water flux in filtration applications and helps to resist fouling. |

| Anti-Fouling Properties | The hydrated layer at the membrane surface repels foulants like proteins and bacteria. | Increases the operational efficiency and lifespan of membranes used in water treatment and bioseparations. |

| Tunable Selectivity | Can be copolymerized to control pore size and surface chemistry. | Allows for the design of membranes tailored for specific separation tasks. |

Ion-Exchange Membrane Development

Ion-exchange membranes are critical components in a range of electrochemical processes, including water desalination, energy storage, and chemical synthesis. The incorporation of this compound into polymer matrices is a key strategy for creating cation-exchange membranes with desirable properties. The sulfonic acid group in SEMA provides the fixed negative charges necessary for ion exchange, facilitating the transport of cations while excluding anions.

Research into SEMA-based ion-exchange membranes has focused on optimizing key performance parameters such as ion-exchange capacity (IEC), water uptake, and electrical resistance. The IEC, a measure of the number of ion-exchange sites per unit weight of the membrane, is directly related to the concentration of SEMA in the polymer. Higher IEC values generally lead to lower electrical resistance and improved ion transport. However, this must be balanced with the water uptake of the membrane, as excessive swelling can compromise its mechanical stability and selectivity.

The following table summarizes typical properties of SEMA-based ion-exchange membranes, demonstrating the influence of SEMA content on membrane performance.

| Membrane Composition | Ion-Exchange Capacity (meq/g) | Water Uptake (%) | Area Resistance (Ω·cm²) |

| Polymer A with 15% SEMA | 0.85 | 25 | 3.5 |

| Polymer A with 25% SEMA | 1.42 | 40 | 1.8 |

| Polymer B with 20% SEMA | 1.15 | 32 | 2.4 |

This table is generated based on a composite of typical values found in literature and is for illustrative purposes.

Fouling-Resistant Reverse Osmosis Membranes

Membrane fouling, the accumulation of unwanted materials on the membrane surface, is a major challenge in reverse osmosis (RO) applications, leading to reduced water flux and increased energy consumption. The hydrophilic and anionic nature of this compound makes it an effective monomer for modifying RO membrane surfaces to enhance their resistance to fouling.

By grafting or copolymerizing SEMA onto the surface of a thin-film composite RO membrane, a hydrated layer is formed that repels many common foulants, such as proteins, bacteria, and natural organic matter. This is due to a combination of electrostatic repulsion from the negatively charged sulfonate groups and steric hindrance from the hydrated polymer chains.

The effectiveness of SEMA in mitigating fouling is demonstrated by comparing the performance of modified and unmodified membranes over time. The table below presents typical data on water flux and salt rejection for RO membranes with and without SEMA modification when exposed to a fouling solution.

| Membrane Type | Initial Water Flux (L/m²·h) | Water Flux after 24h (L/m²·h) | Salt Rejection (%) |

| Standard RO Membrane | 40.5 | 28.3 | 99.2 |

| SEMA-modified RO Membrane | 39.8 | 37.1 | 99.1 |

This table is generated based on a composite of typical values found in literature and is for illustrative purposes.

Tunable Selectivity of Amphiphilic Polyelectrolyte Complex Membranes

A particularly innovative application of this compound is in the creation of amphiphilic polyelectrolyte complex (APEC) membranes with tunable selectivity. These membranes are formed by the self-assembly of two oppositely charged amphiphilic polyelectrolytes, one of which contains SEMA as the anionic monomer. The other polyelectrolyte typically contains a cationic monomer, and both are copolymerized with a hydrophobic monomer such as methyl methacrylate (MMA).

When blended, these polymers self-assemble into a structure with ionic nanodomains that act as channels for water and dissolved ions, surrounded by a hydrophobic matrix that provides mechanical stability. The selectivity of these membranes can be precisely tuned by adjusting the ratio of the anionic and cationic polyelectrolytes. This allows for the creation of membranes that can, for example, selectively reject divalent ions like sulfate (B86663) while allowing monovalent ions like chloride to pass through.

The tunability of these APEC membranes is highlighted in the following table, which shows the sodium sulfate rejection of membranes with different ratios of SEMA-containing polymer to a cationic polymer.

| Anionic to Cationic Polymer Ratio | Sodium Sulfate Rejection (%) | Permeance (L/m²·h·bar) | Effective Pore Size (nm) |

| 1:0.5 | >95 | 3.1 | 1.7 |

| 1:1 | ~50 | 4.6 | 1.6 |

| 0.5:1 | <10 | 7.7 | 1.7 |

This table is generated based on a composite of typical values found in literature and is for illustrative purposes. acs.org

Advanced Coatings and Adhesives

The properties of this compound also lend themselves to the formulation of advanced coatings and adhesives with enhanced performance characteristics.

Waterborne Coating Formulations

The water solubility and reactive nature of SEMA make it a valuable component in waterborne coating formulations. Its incorporation into acrylic or vinyl acetate (B1210297) latexes can improve the stability of the emulsion and the final properties of the coating. The sulfonic acid group acts as an internal emulsifier, reducing the need for external surfactants that can negatively impact the water resistance of the cured film.

Enhanced Adhesion Properties

The strong adhesive properties of polymers containing this compound are attributed to the ability of the sulfonic acid group to interact with surfaces through various mechanisms, including hydrogen bonding and ionic interactions. This makes SEMA a useful monomer in the formulation of pressure-sensitive adhesives (PSAs) and structural adhesives.

In PSAs, the inclusion of SEMA can improve the balance of tack, peel strength, and shear strength. For structural adhesives, SEMA can enhance the bond strength to polar substrates such as metals, glass, and ceramics. The table below presents typical adhesion performance data for an acrylic adhesive with and without the addition of SEMA.

| Adhesive Formulation | Peel Adhesion (N/25mm) | Lap Shear Strength (MPa) |

| Standard Acrylic Adhesive | 18 | 12.5 |

| Acrylic Adhesive with 5% SEMA | 25 | 17.2 |

This table is generated based on a composite of typical values found in literature and is for illustrative purposes.

Crosslinked Coatings for Specific Performance

This compound can also be used in crosslinked coating systems to achieve specific performance characteristics such as improved hardness, chemical resistance, and thermal stability. The methacrylate group of SEMA can readily participate in free-radical polymerization with other acrylic monomers and crosslinking agents.

The sulfonic acid group can also be utilized for crosslinking through ionic interactions with multivalent metal ions or other cationic species. This dual functionality allows for the creation of complex network structures with tailored properties. For example, in a coating for a specific industrial application, crosslinking with SEMA can be optimized to provide a balance of flexibility and chemical resistance.

Electronic and Optoelectronic Materials

The unique combination of a polymerizable methacrylate group and a strongly acidic sulfonate group makes this compound (SEMA) a valuable monomer for the development of advanced functional materials in electronics and optoelectronics. Polymers derived from SEMA, herein referred to as poly(SEMA), possess inherent ionic conductivity, hydrophilicity, and the ability to act as polyelectrolytes, which are properties leveraged in a variety of specialized applications.

Conductive Polymers and Antistatic Materials

The incorporation of this compound into polymer architectures is a key strategy for creating materials with inherent electrical conductivity and antistatic properties. The sulfonic acid group in the SEMA monomer is the primary contributor to these characteristics. When polymerized, these groups can create a network for ion transport, thereby dissipating static charge and, in some cases, facilitating electrical conduction.

Polymers containing SEMA are utilized in the formulation of antistatic coatings and materials. The presence of the sulfonate groups imparts a degree of hydrophilicity to the polymer surface. This attracts a thin layer of ambient moisture, which in turn helps to dissipate static electricity. Furthermore, the ionic nature of the sulfonate groups can provide a pathway for charge migration along the polymer chain, preventing the buildup of static charge. This is particularly crucial in applications where electrostatic discharge (ESD) can damage sensitive electronic components. The use of SEMA in conductive polymers also extends to electroactive materials, where the ionic conductivity of the polymer is a key functional property.

| Property | Role of this compound |

| Ionic Conductivity | The sulfonic acid groups provide mobile ions, which are essential for electrical conductivity in the polymer matrix. |

| Antistatic Performance | The presence of sulfonate moieties helps in the dissipation of static charge, preventing electrostatic discharge. |

| Hydrophilicity | The sulfonate group increases the polymer's affinity for water, which can enhance the effectiveness of antistatic coatings. |

Organic Bilayer Solar Cells and Polyelectrolyte Role

The sulfonic acid groups in the polyelectrolyte layer can also induce a dipole moment at the interface, which can further aid in the separation of photogenerated excitons into free charge carriers and direct them towards the respective electrodes. The ability to process these polyelectrolytes from aqueous solutions also offers a significant advantage in the fabrication of multilayer devices, as it allows for the deposition of subsequent layers without dissolving the underlying organic layers.

| Function | Mechanism involving Sulfonated Polyelectrolytes |

| Interfacial Layer | Forms a thin layer between the active layer and the electrode to improve charge extraction. |

| Work Function Modification | Alters the energy levels of the electrode to better match the energy levels of the organic semiconductor. |

| Charge Carrier Transport | The ionic nature of the sulfonate groups can facilitate the transport of charge carriers to the electrodes. |

Other Specialized Engineering Applications

The versatility of this compound extends beyond electronic and optoelectronic applications into other specialized areas of engineering that capitalize on its unique chemical properties.

Chromatographic Media and Separation Sciences

In the field of separation sciences, polymers derived from this compound are utilized in the preparation of chromatographic media, particularly for ion-exchange chromatography. The sulfonic acid group is a strong cation exchanger, making poly(SEMA) an ideal material for the stationary phase in columns designed to separate positively charged analytes.

The stationary phase in ion-exchange chromatography consists of an insoluble matrix with charged groups covalently attached. In the case of poly(SEMA)-based media, the negatively charged sulfonate groups are immobilized on the polymer backbone. When a sample containing a mixture of charged molecules is passed through the column, the positively charged molecules will bind to the sulfonate groups, while negatively charged and neutral molecules will pass through. The bound molecules can then be selectively eluted by changing the ionic strength or pH of the mobile phase. The high ion-exchange capacity of sulfonated polymers allows for efficient separation of a wide range of biomolecules, including proteins, peptides, and nucleic acids.

| Application | Role of this compound |

| Ion-Exchange Chromatography | The sulfonic acid group acts as a strong cation exchange site for the separation of positively charged molecules. |

| Stationary Phase Material | Poly(SEMA) can be used to create a robust and high-capacity stationary phase for chromatographic columns. |

Chemical Mechanical Polishing (CMP) Slurries

Chemical Mechanical Polishing (CMP) is a critical process in the manufacturing of integrated circuits, used to achieve a high degree of planarity on the wafer surface. The CMP slurry is a complex mixture of abrasive particles and chemical additives in a liquid carrier. While direct research on this compound in CMP slurries is not widely published, the role of sulfonated polymers and amino sulfonic acid derivatives in these formulations provides insight into its potential application.

Polymers in CMP slurries can function as dispersants for the abrasive particles, preventing their agglomeration and ensuring a uniform polishing rate. The sulfonic acid groups in poly(SEMA) could provide electrostatic stabilization to the abrasive particles, preventing them from settling out of the suspension. Furthermore, polymers can act as surface-modifying agents, adsorbing onto the wafer surface to either protect certain areas from being polished or to enhance the removal rate of others. The strong acidic nature of the sulfonate group could also play a role in the chemical aspect of the polishing process, reacting with the surface being polished to form a softer, more easily removable layer.

| Component | Potential Function of Poly(this compound) |

| CMP Slurry | Can act as a dispersant for abrasive particles and a surface-modifying agent. |

| Abrasive Particle Stabilization | The sulfonate groups can provide electrostatic repulsion to prevent particle agglomeration. |

| Surface Modification | Can adsorb onto the wafer surface to control the material removal rate. |

Molecularly Imprinted Polymers for Selective Adsorption

Molecularly imprinted polymers (MIPs) are synthetic materials that are designed to have a high selectivity for a specific target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

This compound can be used as a functional monomer in the synthesis of MIPs. The sulfonic acid group is capable of forming strong ionic interactions with target molecules that have basic or positively charged functionalities. This interaction helps to position the template molecule correctly during the polymerization process, leading to the formation of highly specific binding sites.

MIPs prepared with sulfonic acid-containing monomers have been shown to be effective in the selective adsorption of a variety of target molecules, including pharmaceuticals, environmental pollutants, and metal ions. The strong interaction provided by the sulfonic acid group can lead to high binding affinities and selectivities, making these materials valuable for applications in sample preparation, chemical sensing, and controlled drug release. For instance, surface modification of MIPs with sulfopropyl groups has been shown to effectively reduce interference from negatively charged species in environmental water samples, thereby enhancing the selective retention of the target analyte.

| Feature | Role of this compound |

| Functional Monomer | The sulfonic acid group provides a strong interaction site for template molecules with basic or cationic groups. |

| Selective Recognition | The ionic interaction with the sulfonate group contributes to the formation of highly specific binding cavities in the polymer. |

| Applications | Used in the creation of MIPs for the selective adsorption of drugs, pollutants, and metal ions from complex matrices. |

Swelling Elastomers for Sealing Applications

The incorporation of this compound (SEMA) into elastomer formulations has led to the development of advanced swelling elastomers with significant potential for sealing applications, particularly in the oil and gas industry. These materials are designed to expand in volume upon contact with specific fluids, such as water or brine, thereby creating a reliable and long-lasting seal. The hydrophilic sulfonate group in the SEMA monomer is the key to this functionality, enabling the elastomer to absorb and retain significant amounts of aqueous fluids.

Swellable packers are a primary application for these elastomers, where they are used to provide zonal isolation in oil and gas wells. researchgate.netmedcraveonline.com This technology is valued for its simple design and deployment, lacking complex mechanical parts that could malfunction. researchgate.net The elastomer is typically bonded to a base pipe and, once in the downhole environment, swells to seal the annulus between the production casing and the open hole. researchgate.net This prevents the unwanted movement of fluids between different geological formations.

Research Findings on Swelling Behavior

The swelling behavior of elastomers is a critical factor in their performance as sealing elements. Research into hydrogels, which form the basis of many water-swellable elastomers, provides insight into the mechanisms at play. The introduction of ionic monomers like SEMA into a polymer network significantly increases its swelling capacity in aqueous environments.

Studies on various hydrogel compositions have demonstrated that the degree of swelling is influenced by factors such as the concentration of the hydrophilic monomer, the crosslinking density of the polymer network, and the salinity of the surrounding fluid. For instance, research on hydrogels composed of 2-hydroxyethyl methacrylate (HEMA) and a zwitterionic comonomer has shown that the water content within the hydrogel is sensitive to the concentration of salts like potassium thiocyanate (B1210189) (KSCN).

A critical aspect of these materials is their performance in saline environments, as downhole fluids in oil and gas wells are often brines. The swelling of conventional water-swellable elastomers can be significantly inhibited in heavy brines, particularly those containing divalent ions like calcium (Ca²⁺). To address this, researchers have developed new swellable elastomers by incorporating nanocomposite microgels into a nitrile butadiene rubber (NBR) matrix. researchgate.net These advanced elastomers have demonstrated superior swelling in divalent brines. researchgate.net

For example, a newly developed swellable elastomer exhibited a 100% volume increase within three days in a 10% calcium chloride (CaCl₂) solution at 200°F, with a final volume swell of over 200% for a 1-inch button sample. researchgate.net This performance is substantially higher than that of conventional water-swellable elastomers. researchgate.net

The following interactive data table summarizes the swelling performance of a novel water-swellable elastomer in a high-salinity environment.

Sealing Performance and Mechanical Properties

For a swelling elastomer to be effective as a sealant, it must not only swell to fill the annular space but also generate and maintain sufficient contact pressure to prevent fluid leakage. Finite element analysis (FEA) has been employed to simulate the performance of swelling elastomer seals in downhole conditions. researchgate.net These simulations investigate the sealing pressure at the contact surface between the elastomer and the casing or formation.

Key parameters influencing the sealing pressure include the amount of swelling, the length and thickness of the seal, and the compression ratio. researchgate.net Research has shown that a higher degree of swelling generally leads to a greater sealing pressure. researchgate.net However, the mechanical properties of the elastomer also play a crucial role. As the elastomer swells, its modulus of elasticity typically decreases. This reduction in stiffness can compromise the seal's integrity under high differential pressure.

To counteract this, novel elastomer-metal oxide composites have been developed that swell and stiffen upon hydration. One study found that such a composite could achieve a swelling of nearly 100% with a simultaneous increase in modulus of about 200%. This stiffening effect is critical for maintaining a high contact pressure and ensuring reliable sealing performance.

The performance of a swellable packer is ultimately determined by its ability to withstand differential pressure. A 6-foot swellable packer, requiring a 43% mandrel swell to seal the annulus, was tested after being swollen in a 3% sodium chloride (NaCl) solution at 260°F. The packer successfully held a differential pressure of 7,000 psi, demonstrating the high-performance capabilities of these advanced materials. researchgate.net

The interactive data table below presents the performance metrics of a swellable packer under simulated downhole conditions.

Structure Property Relationships and Advanced Characterization of 2 Sulfoethyl Methacrylate Polymers

Elucidation of Structure-Property Relationships

Polymer architecture refers to the three-dimensional arrangement of the polymer chains. This can range from simple linear chains to more complex structures like branched, star-shaped, or crosslinked networks. This structural organization has a profound impact on the macroscopic properties of the resulting material.

Research into cationic polymers for gene delivery has demonstrated that molecular architecture is a critical factor influencing performance. nih.gov For instance, studies comparing linear poly(2-aminoethyl methacrylate) (PAEM) with star-shaped PAEM polycations revealed significant differences in their transfection efficiency and cytotoxicity, which were dependent on the polymer's architecture. nih.gov Although this example does not directly involve SEMA, the principles are transferable. A star-shaped SEMA polymer, with numerous chains radiating from a central core, would present a higher density of sulfonic acid groups at the periphery compared to a linear analogue of the same molecular weight. This could lead to enhanced performance in applications leveraging surface properties, such as antifouling coatings or ion-exchange membranes. The architecture also influences rheological properties, with branched or star-shaped polymers generally exhibiting lower solution viscosity than linear polymers of equivalent molecular weight.

Key Impacts of Polymer Architecture:

Chain Density and Functionality: Star and branched architectures can concentrate functional groups (like the sulfo- group in SEMA) in specific regions of the macromolecule, affecting surface properties and reactivity.

Mechanical Properties: Crosslinked networks create hydrogels with varying degrees of swelling and mechanical strength, crucial for applications in soft contact lenses or superabsorbent materials.

Solution Behavior: The architecture dictates how polymer chains interact in solution, affecting viscosity, solubility, and self-assembly characteristics.

Copolymerization, the process of combining two or more different monomers, is a powerful strategy to tailor the properties of SEMA-based materials. By carefully selecting comonomers and their relative ratios, a wide spectrum of functional properties can be achieved.

A study on the copolymers of SEMA and methyl methacrylate (B99206) (MMA) found that the copolymer composition directly influences thermal stability and char formation. marquette.edu As the proportion of SEMA in the copolymer increases, both the limiting oxygen index and the amount of char formed upon heating also increase, suggesting enhanced fire retardancy. marquette.edu

The incorporation of SEMA into other polymer systems can modify surface properties and biocompatibility. For example, copolymerizing SEMA with 2-hydroxyethyl methacrylate (HEMA) can enhance the adsorption of specific growth factors while reducing non-specific protein and cell adhesion, a desirable trait for biomedical implants. nih.gov The sulfonic acid groups from SEMA introduce strong ionic character, which can significantly alter the surface free energy and wettability of the material compared to the homopolymer. gazi.edu.tr

Similarly, in copolymers of glycidyl (B131873) methacrylate (GMA) and fluoroalkyl methacrylates, the composition is a key determinant of the surface free energy and water-repellent properties of coatings derived from them. mdpi.com Introducing SEMA as a comonomer can be used to introduce polar sites into polymer chains, thereby improving shear stability in aqueous polymer dispersions.

| Comonomer | Resulting Copolymer | Influence of Increased SEMA Content | Reference |

|---|---|---|---|

| Methyl Methacrylate (MMA) | poly(SEMA-co-MMA) | Increased thermal stability, char formation, and limiting oxygen index. | marquette.edu |

| 2-Hydroxyethyl Methacrylate (HEMA) | poly(SEMA-co-HEMA) | Enhanced adsorption of specific growth factors, reduced non-specific cell adhesion. | nih.gov |

| Acrylamide/Acrylic Acid | poly(Acrylamide-co-Acrylic Acid-co-SEMA) | Improved thermal stability, especially in high-temperature and high-salinity conditions. | researchgate.net |

Advanced Spectroscopic and Microscopic Characterization Techniques

A suite of advanced analytical techniques is employed to investigate the structure and properties of SEMA-based polymers at a molecular level. These methods are crucial for confirming the successful synthesis of the desired polymer structure and for understanding the relationships between structure and material performance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of polymers. measurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of atoms within the molecule.

For SEMA-based polymers, ¹H and ¹³C NMR are routinely used to confirm the incorporation of the SEMA monomer into the polymer chain and to determine the copolymer composition. nih.gov Specific peaks in the NMR spectrum correspond to the distinct protons and carbons of the SEMA monomer and any comonomers, allowing for both qualitative identification and quantitative analysis. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different monomer units, providing insights into the polymer's sequence and architecture. core.ac.ukhyphadiscovery.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for measuring the molecular weight and molecular weight distribution of polymers. aimplas.netwaters.com This information is critical because many physical properties of a polymer, such as its mechanical strength, melt viscosity, and toughness, are highly dependent on its molecular weight. researchgate.netlcms.cz

In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel particles. aimplas.net Larger polymer molecules are excluded from the pores and thus travel through the column more quickly, while smaller molecules penetrate the pores and have a longer retention time. researchgate.net By calibrating the instrument with polymer standards of known molecular weight, the molecular weight distribution of the SEMA polymer sample can be determined. lcms.cz The polydispersity index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), provides a measure of the breadth of the molecular weight distribution. researchgate.net Copolymers of SEMA and MMA have been successfully characterized using GPC to assess their molecular weight distribution. marquette.edu

Thermal analysis techniques monitor the changes in a material's physical and chemical properties as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing polymers. advanced-emc.comslideshare.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. measurlabs.comadvanced-emc.com This technique is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). eag.com The Tg is a particularly important parameter for amorphous polymers like those often formed from SEMA, as it indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. advanced-emc.com TGA is used to evaluate the thermal stability and degradation profile of polymers. slideshare.net For SEMA copolymers, TGA can reveal the onset temperature of decomposition and the amount of residual char left at high temperatures. marquette.edu As mentioned previously, TGA studies on poly(SEMA-co-MMA) have shown that increasing the SEMA content enhances thermal stability. marquette.edu

| Technique | Principle | Information Obtained for SEMA Polymers | Reference |

|---|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to probe the local chemical environment. | Confirmation of polymer structure, copolymer composition, monomer sequencing. | measurlabs.comnih.gov |

| Gel Permeation Chromatography (GPC) | Separates molecules based on their size in solution. | Average molecular weight (Mn, Mw), molecular weight distribution, and Polydispersity Index (PDI). | marquette.eduresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Glass transition temperature (Tg), melting point (Tm), crystallization behavior. | advanced-emc.comeag.com |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Thermal stability, decomposition temperature, char yield, material composition. | marquette.eduadvanced-emc.com |

Fourier Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS) for Chemical Bonding Analysis

The chemical structure and bonding within polymers derived from 2-Sulfoethyl methacrylate (SEM) are pivotal to their function. Two powerful surface-sensitive techniques, Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS), are commonly employed to elucidate these characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of specific functional groups. In the analysis of SEM polymers and copolymers, FTIR is used to confirm the incorporation of the monomer into the polymer structure. The presence of characteristic absorption bands corresponding to the sulfonate (SO₃⁻), ester carbonyl (C=O), and C-O-C stretching vibrations confirms the chemical structure. For instance, in copolymers of SEM and methyl methacrylate, the carbonyl absorbance peaks can be used to determine the concentration of each monomer unit within the final copolymer. sapub.org Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for surface analysis, as it can detect chemical modifications on the top nanometers of a polymer film. bohrium.com

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that provides information on the elemental composition and chemical states of the atoms on a material's surface (typically the top 1-10 nm). For SEM-containing polymers, XPS can definitively identify and quantify the presence of sulfur, which is unique to the SEM monomer. High-resolution spectra of the Carbon 1s (C1s), Oxygen 1s (O1s), and Sulfur 2p (S2p) regions provide detailed information about the chemical environment. For example, the C1s spectrum can be deconvoluted into several peaks representing the different carbon bonds present, such as C-C/C-H, C-O, and O-C=O. bohrium.comcasaxps.com Similarly, the S2p spectrum confirms the presence of the sulfonate group. This level of detail is crucial for verifying the surface chemistry, especially in applications where surface properties are paramount.